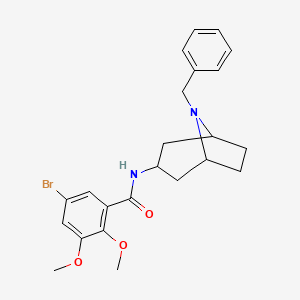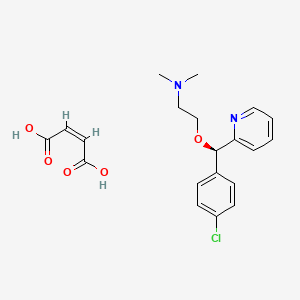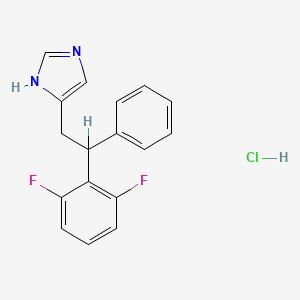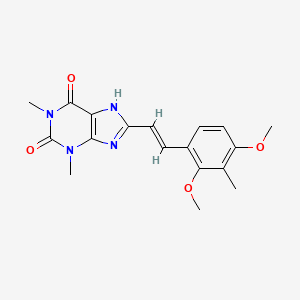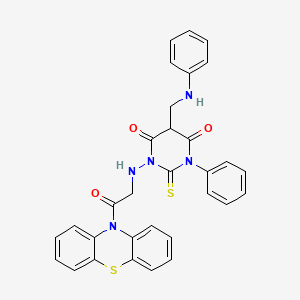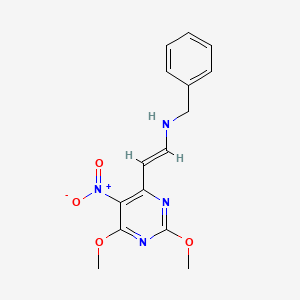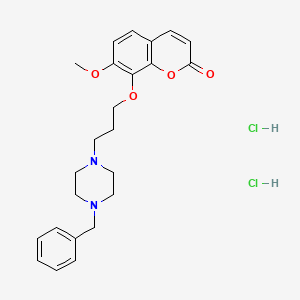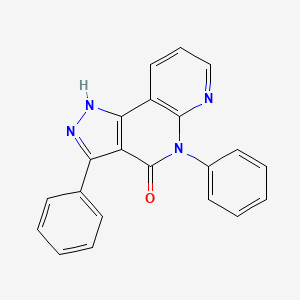
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthofuran core, which is fused with a tetrahydro ring and substituted with a 4-chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of the furan ring can be achieved through cyclization reactions involving reagents like sulfur or selenium compounds. The chlorophenyl group is usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions: 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
作用机制
The mechanism by which 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
相似化合物的比较
Naphthofuran derivatives: Compounds with similar naphthofuran cores but different substituents.
Chlorophenyl compounds: Molecules containing the chlorophenyl group but with different core structures.
Uniqueness: 6,7,8,9-Tetrahydro-alpha-(4-chlorophenyl)naphtho(2,1-b)furan-2-methanol stands out due to its specific combination of functional groups and structural features
属性
CAS 编号 |
117238-82-1 |
|---|---|
分子式 |
C19H17ClO2 |
分子量 |
312.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(6,7,8,9-tetrahydrobenzo[e][1]benzofuran-2-yl)methanol |
InChI |
InChI=1S/C19H17ClO2/c20-14-8-5-13(6-9-14)19(21)18-11-16-15-4-2-1-3-12(15)7-10-17(16)22-18/h5-11,19,21H,1-4H2 |
InChI 键 |
VSVANTFYKKOWRE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C=CC3=C2C=C(O3)C(C4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



